Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate
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Overview
Description
“Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It appears as a powder and is typically stored at 4°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7BrN2O2/c1-14-9(13)6-2-3-7-8(10)11-5-12(7)4-6/h2-5H,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 255.07 . It is typically stored at 4°C .Scientific Research Applications
Synthesis Enhancement Techniques
Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate's utility in scientific research primarily revolves around its role in facilitating the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical and materials science. A noteworthy application involves the ionic liquid-promoted one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, demonstrating enhanced yields and simplified reaction workups, where ionic liquids like 1-butyl-3-methylimidazolium bromide [bmim]Br are employed to improve the reaction efficiency and product recovery (Shaabani, Soleimani, & Maleki, 2006).
Safety and Hazards
“Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate” is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-7-8(10)11-5-12(7)4-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVQCJCWRCKXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=NC(=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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